5-(2-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepine-2-thione
Description
5-(2-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepine-2-thione is a thienodiazepine derivative characterized by a diazepine ring fused with a thiophene moiety. The compound features a 2-chlorophenyl group at position 5, an ethyl substituent at position 7, and a thione (C=S) group at position 2 of the diazepine ring (Figure 1). Its molecular formula is C₁₅H₁₃ClN₂OS, with a molecular weight of 304.79 g/mol . Unlike clotiazepam (a benzodiazepine analogue), this compound lacks the 1-methyl group on the diazepine nitrogen and replaces the ketone (C=O) at position 2 with a thione (C=S) .
Structure
3D Structure
Properties
IUPAC Name |
5-(2-chlorophenyl)-7-ethyl-1,3-dihydrothieno[2,3-e][1,4]diazepine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S2/c1-2-9-7-11-14(10-5-3-4-6-12(10)16)17-8-13(19)18-15(11)20-9/h3-7H,2,8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFRDTLDEMPIJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)NC(=S)CN=C2C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepine-2-thione, commonly referred to as Clotiazepam, is a compound that has garnered attention for its potential biological activities. It is structurally related to benzodiazepines and thienodiazepines, which are known for their anxiolytic and sedative properties. This article explores the biological activity of Clotiazepam through various studies and findings.
- Molecular Formula : C16H15ClN2OS
- Molecular Weight : 318.821 g/mol
- CAS Registry Number : 33671-46-4
- IUPAC Name : this compound
Clotiazepam exhibits its biological effects primarily through modulation of the GABA_A receptor. This receptor is a critical component in the central nervous system (CNS), where it mediates inhibitory neurotransmission. By enhancing the effect of the neurotransmitter GABA (gamma-aminobutyric acid), Clotiazepam can produce anxiolytic, sedative, and muscle-relaxant effects.
1. Anxiolytic Effects
Studies have demonstrated that Clotiazepam possesses significant anxiolytic properties. In animal models, it has been shown to reduce anxiety-like behaviors in elevated plus-maze tests and other behavioral paradigms. The compound's efficacy in alleviating anxiety symptoms is comparable to that of established benzodiazepines.
| Study | Model Used | Dosage | Result |
|---|---|---|---|
| Elevated Plus-Maze | 1 mg/kg | Significant reduction in anxiety-like behavior | |
| Open Field Test | 0.5 mg/kg | Increased time spent in open areas |
2. Sedative and Hypnotic Properties
Clotiazepam also exhibits sedative effects. Research indicates that it can significantly decrease locomotor activity and induce sleep in rodents. The hypnotic activity is dose-dependent, with higher doses leading to prolonged sleep duration.
| Study | Model Used | Dosage | Result |
|---|---|---|---|
| Sleep Induction Test | 2 mg/kg | Prolonged sleep duration observed | |
| Locomotor Activity Test | 1 mg/kg | Decreased locomotion significantly |
3. Analgesic Activity
Recent studies have explored the analgesic properties of Clotiazepam. Its effectiveness as an analgesic has been evaluated using various pain models, including the formalin test and thermal nociception tests.
| Study | Model Used | Dosage | Result |
|---|---|---|---|
| Formalin Test | 10 mg/kg | Significant reduction in pain response | |
| Thermal Nociception Test | 5 mg/kg | Reduced withdrawal latency |
4. Anti-inflammatory Effects
Clotiazepam has also been investigated for its anti-inflammatory effects. In vitro studies indicate that it may inhibit pro-inflammatory cytokines and reduce edema in animal models.
| Study | Model Used | Dosage | Result |
|---|---|---|---|
| Carrageenan-Induced Paw Edema | 20 mg/kg | Significant reduction in paw swelling | |
| Cytokine Release Assay | N/A | Decreased IL-1β levels observed |
Case Studies
A notable case study highlighted the use of Clotiazepam in patients with generalized anxiety disorder (GAD). Patients reported significant improvements in anxiety symptoms after a treatment regimen involving Clotiazepam compared to placebo groups.
Scientific Research Applications
5-(2-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepine-2-thione, also known as 5-(2-chlorophenyl)-7-ethyl-1H-thieno[2,3-e][1,4]diazepine-2(3H)-thione, is an intermediate compound in the synthesis of Etizolam .
Names and Identifiers:
- CAS Number: 40054-40-8
- Molecular Formula:
- Molecular Weight: 320.86000 , 320.9 g/mol
- IUPAC Name: 5-(2-chlorophenyl)-7-ethyl-1,3-dihydrothieno[2,3-e][1,4]diazepine-2-thione
- Synonyms: This compound is also known as 5-(O-CHLOROPHENYL)-7-ETHYL-1,2-DIHYDRO-3H-THIENO[2,3-E][1,4]DIAZEPINE-2-THIONE .
Physicochemical Properties:
Applications:
While specific applications of this compound are not detailed in the provided search results, it is known to be an intermediate in the synthesis of Etizolam . Further research regarding thienodiazepines and related compounds indicates potential applications in various fields:
- Synthesis of Benzothiazole Derivatives: Used in the synthesis of benzothiazole derivatives, which have anti-inflammatory activity .
- Synthesis of Thiazolidinone Derivatives: Used in the synthesis of thiazolidinone derivatives, which exhibit biological activities such as antibacterial, antimicrobial, anti-inflammatory, and antiviral properties .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thienodiazepine Derivatives
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 5-(2-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepine-2-thione | 5-(2-ClPh), 7-Et, 2-S | C₁₅H₁₃ClN₂OS | 304.79 | Thione group; no 1-methyl |
| Clotiazepam (Trecalmo®) | 5-(2-ClPh), 7-Et, 1-Me, 2-O | C₁₆H₁₅ClN₂OS | 318.82 | Ketone group; 1-methyl |
| N-Desmethylclotiazepam | 5-(2-ClPh), 7-Et, 2-O | C₁₅H₁₃ClN₂O₂S | 304.79 | Metabolite; lacks 1-methyl |
| 7-Bromo-5-(2-ClPh)-diazepin-2-one | 5-(2-ClPh), 7-Br, 2-O | C₁₃H₈BrClN₂OS | 362.64 | Brominated; altered halogen |
| 7-(Carbomethoxyethyl)-5-(2-ClPh)-diazepine-2-thione | 5-(2-ClPh), 7-(CH₂COOMe), 2-S | C₁₇H₁₅ClN₂O₂S₂ | 378.90 | Ester side chain; thione |
Key Observations :
Thione vs. Ketone : The substitution of oxygen with sulfur at position 2 increases molecular polarity and may enhance metabolic resistance due to sulfur’s lower electronegativity .
1-Methyl Group : Clotiazepam’s 1-methyl group enhances lipophilicity and receptor binding compared to the unmethylated thione analogue .
Halogen and Side-Chain Modifications : Bromination (e.g., 7-Bromo derivative) or ester additions (e.g., carbomethoxyethyl) alter steric bulk and electronic profiles, influencing bioavailability and target specificity .
Pharmacological and Physicochemical Properties
Table 2: Pharmacokinetic and Physicochemical Comparison
Key Findings :
- Clotiazepam is rapidly absorbed orally, with a half-life varying widely among individuals. Its metabolites retain partial activity .
- Brominated derivatives (e.g., 7-Bromo) may exhibit prolonged half-lives due to increased molecular stability .
Crystallographic and Stability Data
The crystal structure of clotiazepam’s close analogue (5-(2-ClPh)-7-Et-diazepin-2-one) reveals temperature-dependent ordering of the methyl group, with full ordering below 200 K . In contrast, the thione analogue’s sulfur atom may influence hydrogen bonding (e.g., C–H···S interactions) and packing efficiency, though crystallographic data for this specific compound are unavailable .
Q & A
What are the established synthetic routes for 5-(2-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepine-2-thione, and how can reaction conditions be optimized for yield improvement?
Basic Research Question
Methodological Answer:
The synthesis typically involves multi-step reactions starting from a thienodiazepine core. A common approach includes:
- Step 1: Cyclocondensation of 2-aminothiophene derivatives with α,β-unsaturated ketones to form the diazepine ring.
- Step 2: Introduction of the 2-chlorophenyl group via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions.
- Step 3: Thionation of the 2-oxo intermediate using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) in refluxing toluene .
Optimization Strategies:
- Catalyst Screening: Test Lewis acids (e.g., AlCl₃, BF₃·Et₂O) for electrophilic substitution efficiency.
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for thionation yield.
- Temperature Gradients: Vary reaction temperatures (25–120°C) to minimize side products.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
